molecular formula C23H16BrNO5S B11586623 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate

Cat. No.: B11586623
M. Wt: 498.3 g/mol
InChI Key: XCKCLCCZSZJXFH-UHFFFAOYSA-N
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Description

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

The synthesis of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzothiazine core: This can be achieved by the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzoyl group: This step involves the acylation of the benzothiazine core with benzoyl chloride in the presence of a base.

    Attachment of the 2-bromobenzoate moiety: This final step involves the esterification of the intermediate compound with 2-bromobenzoic acid under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: The bromine atom in the 2-bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to other benzothiazine derivatives.

    Biology: The compound is investigated for its interactions with biological macromolecules, such as DNA and proteins, which can provide insights into its mechanism of action and potential therapeutic uses.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate include other benzothiazine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C23H16BrNO5S

Molecular Weight

498.3 g/mol

IUPAC Name

(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 2-bromobenzoate

InChI

InChI=1S/C23H16BrNO5S/c1-25-20(21(26)15-9-3-2-4-10-15)22(17-12-6-8-14-19(17)31(25,28)29)30-23(27)16-11-5-7-13-18(16)24/h2-14H,1H3

InChI Key

XCKCLCCZSZJXFH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4

Origin of Product

United States

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